2-(1-Benzothiophen-2-ylformamido)pentanoic acid

Overview

Description

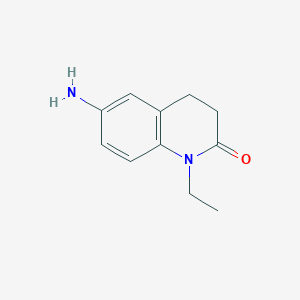

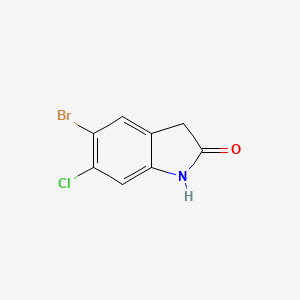

“2-(1-Benzothiophen-2-ylformamido)pentanoic acid” is a chemical compound with the CAS Number: 1485725-73-2. It has a molecular weight of 277.34 and its IUPAC name is N-(1-benzothien-2-ylcarbonyl)norvaline .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15NO3S/c1-2-5-10(14(17)18)15-13(16)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8,10H,2,5H2,1H3,(H,15,16)(H,17,18) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Novel Compounds Synthesis and Biological Activities

Research in the field of synthetic chemistry and biological activities of compounds related to 2-(1-Benzothiophen-2-ylformamido)pentanoic acid has led to the development of various novel molecules. For instance, studies have focused on the synthesis of biphenyl ester derivatives to explore their potential as tyrosinase inhibitors. These compounds have shown significant anti-tyrosinase activities, suggesting their potential pharmaceutical applications in treatments related to melanin synthesis disorders (Kwong et al., 2017). Additionally, metal organic materials utilizing pentacarboxylate ligands have been developed for their fluorescent sensor capabilities, especially for the detection of nitroaromatics and Fe3+, indicating their use in environmental monitoring and safety applications (Wang et al., 2017).

Synthetic Methodologies and Chemical Properties

Further research has provided insights into synthetic methodologies involving benzothiophene compounds, demonstrating the versatility and reactivity of these molecules. For example, studies on the cyclization of aminyl radicals mediated by sulfanyl radicals have contributed to the understanding of reaction mechanisms that could be harnessed for synthesizing complex heterocyclic structures (Montevecchi & Navacchia, 1998). Additionally, advancements in chromatographic techniques for the separation of organic anions, including benzoic acid derivatives, underscore the importance of analytical methodologies in drug development and environmental analysis (Wahlund, 1975).

Material Science and Polymer Research

The synthesis and characterization of new poly(amide-imide)s with benzoxazole or benzothiazole pendent groups have been explored for their organosolubility and thermal stability, highlighting the relevance of such compounds in the development of high-performance materials for advanced technological applications (Toiserkani et al., 2011).

Medical Research and Drug Development

In the realm of medical research, benzothiophene derivatives have been investigated for their potential in drug development. For example, studies on the selective HIV-protease assay based on a chromogenic amino acid illustrate the ongoing efforts to discover novel therapeutic agents for treating infectious diseases (Badalassi et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 2-(1-Benzothiophen-2-ylformamido)pentanoic acid are currently unknown

Result of Action

The molecular and cellular effects of 2-(1-Benzothiophen-2-ylformamido)pentanoic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

properties

IUPAC Name |

2-(1-benzothiophene-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-2-5-10(14(17)18)15-13(16)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8,10H,2,5H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDRACPQFDPSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzothiophen-2-ylformamido)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

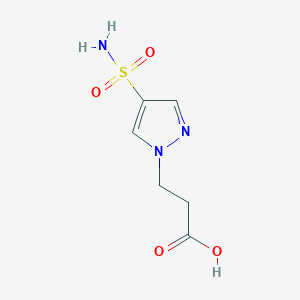

![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)

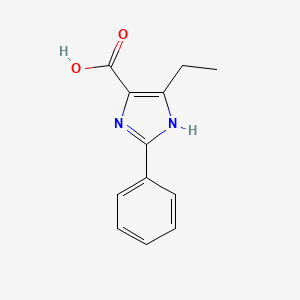

![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)

![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)